1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride
Overview
Description
1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a tert-butyl group and a pyrrolidine ring attached to a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Moiety: The urea moiety can be formed by reacting an isocyanate with an amine. In this case, the thiazole derivative can be reacted with pyrrolidine to form the desired urea compound.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting or modulating their activity.
Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inhibiting cell proliferation in cancer or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride
- 1-(4-Ethylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride
- 1-(4-Phenylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride
Uniqueness
1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-pyrrolidin-3-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-12(2,3)9-7-18-11(15-9)16-10(17)14-8-4-5-13-6-8;/h7-8,13H,4-6H2,1-3H3,(H2,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKJNQGHVJIROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)NC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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